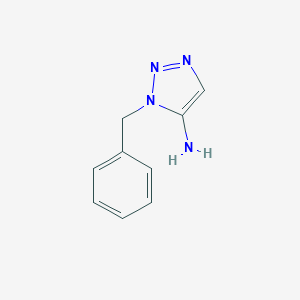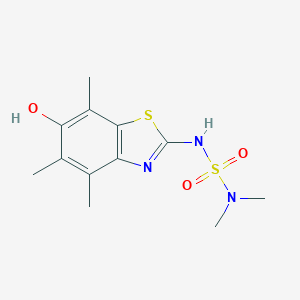![molecular formula C21H25N3O4S2 B045088 Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia CAS No. 120164-89-8](/img/structure/B45088.png)
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as MTS-ITC, and it has been used in various biochemical and physiological studies due to its unique properties.
Wirkmechanismus
MTS-ITC modifies proteins and peptides by reacting with sulfhydryl groups. The reaction takes place at a specific site on the protein, which can be controlled by the location of the sulfhydryl group. The modification can result in changes to the protein structure, function, and interactions with other proteins.
Biochemische Und Physiologische Effekte
MTS-ITC has been shown to have various biochemical and physiological effects on proteins and peptides. It can alter enzyme activity, protein-protein interactions, and ion channel function. MTS-ITC has also been used to study the effects of oxidative stress on proteins and peptides.
Vorteile Und Einschränkungen Für Laborexperimente
MTS-ITC has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for in vivo studies. It is also relatively stable and can be stored for long periods of time. However, MTS-ITC has some limitations, such as its low yield during synthesis and the potential for non-specific reactions with proteins.
Zukünftige Richtungen
There are several future directions for the use of MTS-ITC in scientific research. One direction is the development of new methods for protein modification using MTS-ITC. Another direction is the study of the effects of MTS-ITC on specific proteins and peptides, which could lead to the development of new drugs and therapies. Additionally, the use of MTS-ITC in the study of oxidative stress and other cellular processes could provide new insights into disease mechanisms and potential treatments.
In conclusion, MTS-ITC is a valuable tool in scientific research due to its ability to modify proteins and peptides. Its unique properties have led to its use in various biochemical and physiological studies, and there are several future directions for its use in research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTS-ITC, researchers can continue to explore the potential of this compound in scientific research.
Synthesemethoden
MTS-ITC can be synthesized by reacting 2-methylpropanoic acid with 2-amino-4,5,7-trimethyl-6-benzothiazolylamine and 4-(aminosulfonyl)benzyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of MTS-ITC is typically around 50%.
Wissenschaftliche Forschungsanwendungen
MTS-ITC has been used in various scientific research studies due to its ability to modify proteins and peptides. It is commonly used to introduce sulfhydryl groups into proteins, which can then be used for various applications such as protein labeling, protein-protein interactions, and enzyme activity assays. MTS-ITC has also been used in the study of ion channels, where it can be used to modify specific amino acid residues and study the effects on channel function.
Eigenschaften
CAS-Nummer |
120164-89-8 |
|---|---|
Produktname |
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia |
Molekularformel |
C21H25N3O4S2 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H25N3O4S2/c1-11(2)20(25)28-18-13(4)12(3)17-19(14(18)5)29-21(24-17)23-10-15-6-8-16(9-7-15)30(22,26)27/h6-9,11H,10H2,1-5H3,(H,23,24)(H2,22,26,27) |
InChI-Schlüssel |
ZOGYEWODMNQCLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)C(C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)C(C)C)C |
Synonyme |
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)

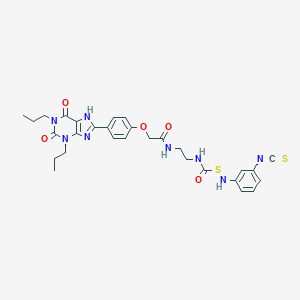
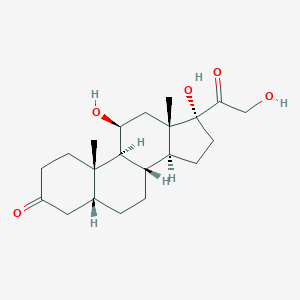
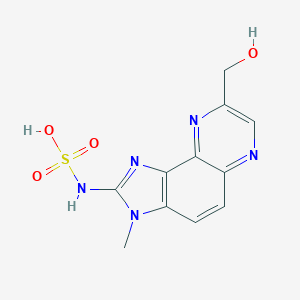

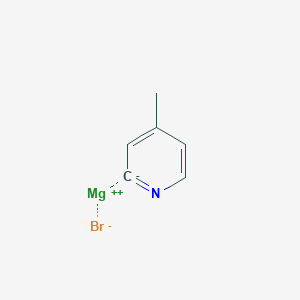
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
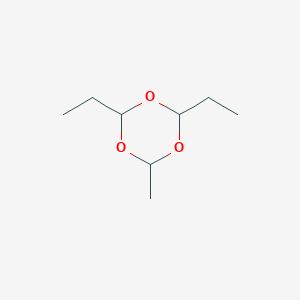
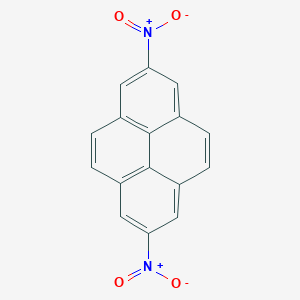
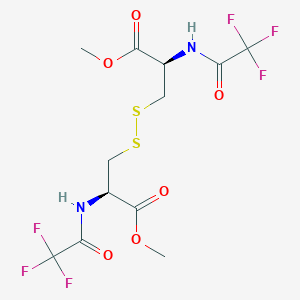
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
